molecular formula C23H25N3O2 B2946688 3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide CAS No. 1333972-48-7

3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide

Cat. No.: B2946688
CAS No.: 1333972-48-7
M. Wt: 375.472
InChI Key: RVKXPMMGCXRPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide” is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The molecule also contains an acetylene group (prop-2-yn-1-yl), an amine group, an acetamide group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The indene moiety would contribute to the rigidity of the molecule, while the acetylene, amine, acetamide, and benzamide groups could participate in various chemical reactions .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetylene group could undergo addition reactions, the amine group could participate in acid-base reactions, and the acetamide and benzamide groups could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, and the presence of acetylene, acetamide, and benzamide groups could affect its reactivity .

Scientific Research Applications

Novel Cyclohexene and Benzamide Derivatives from Marine-associated Streptomyces sp.

A study by Zhang et al. (2018) discussed the isolation of new compounds, including benzamide derivatives, from marine actinomycete Streptomyces sp. ZZ502. While these compounds did not show activity against certain cell lines or pathogens, the research highlights the potential of natural sources in discovering novel benzamide derivatives for various applications (Zhang et al., 2018).

Copper-catalyzed Direct Amination of Haloarenes

Zhao et al. (2010) developed a copper-catalyzed direct amination method for ortho-functionalized haloarenes, including 2-halobenzamide derivatives, using sodium azide as the amino source. This research contributes to the synthesis strategies of aromatic amines, potentially applicable to a wide range of benzamide derivatives (Zhao et al., 2010).

Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine Derivatives and Their Antiulcer Activities

Research by Hosokami et al. (1992) on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and their evaluation for antiulcer activities reveals the therapeutic potential of benzamide derivatives. The study highlights how structural modifications can lead to compounds with significant biological activities (Hosokami et al., 1992).

Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug

A study by Sharma et al. (2018) focuses on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the process and evaluating its anticancer activity via in silico modeling. This work underscores the importance of structural analysis and computational approaches in drug development, particularly for benzamide derivatives (Sharma et al., 2018).

Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-acetamide

The research by Chkirate et al. (2019) discusses the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, showcasing the versatility of acetamide derivatives in forming coordination compounds with potential applications in various fields, including antioxidant activity (Chkirate et al., 2019).

Properties

IUPAC Name

3-[[2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetyl]amino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-14-26(21-13-12-17-8-5-6-11-20(17)21)16-22(27)25-19-10-7-9-18(15-19)23(28)24-4-2/h1,5-11,15,21H,4,12-14,16H2,2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKXPMMGCXRPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.